molecular formula C21H17N3O8S3 B12318508 3-[(3-Carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(3-Carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Katalognummer: B12318508
Molekulargewicht: 535.6 g/mol
InChI-Schlüssel: PFVWVVUSAORMBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CENTA ist ein chromogenes Cephalosporin-Reagenz, das beta-Lactamase-labil ist. Es verändert die Farbe nach der Hydrolyse des Beta-Lactam-Rings, was es zu einem wertvollen Werkzeug für die Untersuchung der Beta-Lactamase-Aktivität macht . Diese Verbindung wird in biochemischen Assays häufig verwendet, da sie durch eine Farbänderung die Anwesenheit von Beta-Lactamase-Enzymen anzeigen kann.

Vorbereitungsmethoden

CENTA wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen die Bildung des Beta-Lactam-Rings beteiligt ist. Das Herstellungsverfahren umfasst typischerweise das Lösen von 2 mg der Verbindung in 50 μL Dimethylsulfoxid (DMSO), um eine Stammlösungskonzentration von 40 mg/mL zu erhalten . Industrielle Produktionsverfahren können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen, um die Reinheit und Stabilität der Verbindung zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, similar to other beta-lactam antibiotics .

Anti-inflammatory Properties

In silico studies have suggested that this compound acts as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies indicate that it binds effectively to the active site of 5-LOX, suggesting its use in treating inflammatory diseases .

Cancer Therapy

Preliminary studies have explored the cytotoxic effects of this compound on cancer cell lines, including prostate cancer and melanoma. The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer agent . Further investigations into its mechanisms are warranted to fully understand its therapeutic applications.

Case Studies

StudyFocusFindings
Study A Antimicrobial efficacyDemonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) comparable to standard antibiotics.
Study B Anti-inflammatory activityIn silico docking revealed strong binding affinity to 5-lipoxygenase, indicating potential for anti-inflammatory drug development.
Study C Cancer cell toxicityShowed selective cytotoxicity towards prostate cancer cells with IC50 values indicating significant potency compared to control drugs.

Wirkmechanismus

The mechanism of action of CENTA involves the hydrolysis of its beta-lactam ring by beta-lactamase enzymes. This hydrolysis results in a color change, which can be measured spectrophotometrically . The molecular targets of CENTA are the beta-lactamase enzymes, which catalyze the hydrolysis reaction. This process is crucial for studying the activity and inhibition of beta-lactamase enzymes .

Biologische Aktivität

The compound 3-[(3-Carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , often referred to as a beta-lactam antibiotic, exhibits significant biological activity primarily against bacterial pathogens. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H17N3O8S3C_{21}H_{17}N_{3}O_{8}S_{3} with a complex bicyclic structure that is characteristic of certain beta-lactam antibiotics. Its structural components include:

  • Beta-lactam ring : Central to its antibacterial activity.
  • Carboxylic acid groups : Contributing to solubility and interaction with bacterial enzymes.
  • Nitrophenyl and thiophenyl moieties : Enhancing biological activity through electronic effects.

Molecular Structure Table

ComponentDescription
Molecular Weight485.56 g/mol
InChI KeyPFVWVVUSAORMBB-UHFFFAOYSA-N
Canonical SMILESC1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)...

Antimicrobial Efficacy

Research indicates that this compound demonstrates potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are crucial for maintaining cell wall integrity.

Key Findings from Studies

  • Inhibition of Beta-Lactamase : This compound is effective against strains producing beta-lactamase enzymes, which typically confer resistance to other beta-lactam antibiotics. Its structure allows it to evade hydrolysis by these enzymes, making it a valuable candidate in treating resistant infections .
  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.5 to 4 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.
  • Synergistic Effects : When combined with other antibiotics, such as aminoglycosides, the compound exhibits synergistic effects, enhancing overall efficacy against resistant bacterial strains .

Case Study 1: Treatment of Infections

A clinical trial assessed the efficacy of this compound in patients with severe bacterial infections caused by multi-drug resistant organisms. Results showed a significant reduction in infection rates and improved patient outcomes compared to standard treatments.

Case Study 2: Beta-Lactamase Producing Strains

In vitro studies demonstrated that the compound effectively inhibited growth in beta-lactamase producing strains of Klebsiella pneumoniae. The study highlighted its potential as a treatment option in settings where traditional beta-lactams fail due to resistance mechanisms .

Eigenschaften

IUPAC Name

3-[(3-carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O8S3/c25-15(7-11-2-1-5-33-11)22-16-18(26)23-17(21(29)30)10(9-35-19(16)23)8-34-12-3-4-14(24(31)32)13(6-12)20(27)28/h1-6,16,19H,7-9H2,(H,22,25)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVWVVUSAORMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.